molecular formula C7H12ClNO2 B12052460 Methyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride CAS No. 1185307-84-9

Methyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride

Cat. No.: B12052460
CAS No.: 1185307-84-9
M. Wt: 177.63 g/mol
InChI Key: LSHLWAMYTKXJPL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride involves several stepsThe ester is then alkylated with dimethyl sulfate to form a methylsulfonium salt, which undergoes intramolecular cyclization under the action of sodium hydride (NaH) and subsequent hydrolysis to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for higher yields and purity. This typically includes controlling temperature, pressure, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Methyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of methyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, influencing various biochemical reactions. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to methyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride include:

Uniqueness

What sets this compound apart is its unique vinylcyclopropane structure, which imparts distinct reactivity and stability characteristics. This makes it particularly valuable in synthetic chemistry and various research applications.

Properties

IUPAC Name

methyl 1-amino-2-ethenylcyclopropane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-3-5-4-7(5,8)6(9)10-2;/h3,5H,1,4,8H2,2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHLWAMYTKXJPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1C=C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185307-84-9
Record name 1185307-84-9
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